molecular formula C13H10BrNO2 B7807667 N-(2-Bromophenyl)-4-hydroxybenzamide

N-(2-Bromophenyl)-4-hydroxybenzamide

Cat. No.: B7807667
M. Wt: 292.13 g/mol
InChI Key: LOISWWDOSUZIIM-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-4-hydroxybenzamide is a brominated salicylanilide derivative, a class of compounds recognized for their diverse biological activities. This compound is of significant interest in pharmaceutical and microbiological research, particularly in the development of new antimicrobial agents. Salicylanilide derivatives have demonstrated potent in vitro activity against Gram-positive bacteria, which is a critical area of study given the global rise of antibiotic-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . Beyond its antimicrobial potential, this compound is also a candidate for anti-inflammatory research. Related salicylanilide derivatives have shown superior efficiency in inhibiting protease activity, a key mechanism in the inflammatory process, with efficacy significantly greater than that of standard anti-inflammatory drugs like acetylsalicylic acid . The core structure of salicylanilides is frequently explored in drug design, and the incorporation of a bromine atom can influence the molecule's reactivity, polarity, and interaction with biological targets . Researchers can leverage this compound as a building block in medicinal chemistry, a probe for studying enzyme inhibition, or a lead compound for developing new dual-action therapies that address both infection and inflammation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-bromophenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOISWWDOSUZIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N-(2-Bromophenyl)-4-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress. The exact mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

The following analysis compares N-(2-Bromophenyl)-4-hydroxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, crystallographic data, and biological relevance.

Structural and Substituent Comparisons
Compound Name Substituents (Amide Nitrogen / Benzamide) Molecular Weight Key Features Reference
This compound 2-Bromophenyl / 4-hydroxy 292.12 g/mol* Hydrogen-bond donor (OH), steric hindrance (ortho-Br), potential solubility challenges. Inferred
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-Methoxy-2-nitrophenyl / 4-bromo 365.17 g/mol Electron-withdrawing NO₂ and electron-donating OCH₃ groups; planar crystal packing.
N-(4-Bromophenyl)-4-nitrobenzamide 4-Bromophenyl / 4-nitro 321.13 g/mol Monoclinic crystal system (P21/c); strong π-π interactions due to nitro group.
(R)-N-(1′-methoxycarbonyl-2′-phenylethyl)-4-hydroxybenzamide Complex alkyl chain / 4-hydroxy 342.34 g/mol Isolated from plants; chiral center influences bioactivity.

*Calculated based on formula C₁₃H₁₀BrNO₂.

Key Observations :

  • The hydroxyl group enhances hydrogen-bonding capacity, which may improve binding affinity in biological systems compared to non-polar substituents (e.g., bromo or nitro groups) .
  • Crystallography: Bromine atoms in ortho positions (as in the target compound) often disrupt crystal symmetry compared to para-substituted analogs. For example, 4MNB (with para-methoxy and nitro groups) forms planar layers via C–H···O interactions , whereas para-bromo/nitro derivatives adopt monoclinic systems with stronger π-π stacking .

Preparation Methods

Cobalt-Catalyzed Cyclization Method

The most efficient synthesis involves a one-pot reaction between 2-bromoaniline and 4-hydroxybenzoyl chloride , catalyzed by cobalt nanostructures (Co-NPs).

Reaction Conditions

  • Reactants : 2-Bromoaniline (172 mg, 1 mmol), 4-hydroxybenzoyl chloride (166 μL, 1.5 mmol).

  • Catalyst : Co-NPs (5–10 mol%), K2CO3 (1.5 mmol).

  • Solvent : Ethanol (2 mL) under air atmosphere.

  • Temperature : Room temperature to reflux.

  • Time : Monitored via TLC (n-hexane/ethyl acetate, 4:1), typically 2–5 hours.

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-bromoaniline attacks the electrophilic carbonyl carbon of 4-hydroxybenzoyl chloride. Co-NPs enhance reaction kinetics by facilitating electron transfer, reducing activation energy.

Workup and Purification

Post-reaction, dichloromethane (15 mL) is added to solubilize the product. The catalyst is recovered via centrifugation, washed with ethanol, and dried under vacuum (50°C). Crude product is recrystallized from ethanol, yielding N-(2-bromophenyl)-4-hydroxybenzamide as a white solid (87–95% yield).

Schotten-Baumann Acylation Approach

An alternative method employs the classic Schotten-Baumann reaction under basic conditions.

Procedure

  • Reactants : 2-Bromoaniline (1 mmol), 4-hydroxybenzoyl chloride (1.5 mmol).

  • Base : Aqueous NaOH (30%, 10 mL).

  • Solvent : Water-ethanol biphasic system.

The reaction occurs at 30–65°C, with slow addition of 4-hydroxybenzoyl chloride to prevent hydrolysis. The amide precipitates upon acidification and is filtered.

Limitations

  • Lower yields (70–80%) due to competing hydrolysis of the acyl chloride.

  • Requires stringent pH control to avoid side reactions.

Precursor Synthesis: 4-Hydroxybenzoyl Chloride

Thionyl Chloride Method

4-Hydroxybenzoyl chloride is synthesized from 4-hydroxybenzoic acid and thionyl chloride (SOCl2).

Optimized Protocol

  • Reactants : 4-Hydroxybenzoic acid (1 eq), SOCl2 (2 eq).

  • Solvents : Benzene with N,N-dimethylformamide (DMF) as a co-solvent.

  • Conditions : 30–65°C for 2–5 hours.

The mixture is distilled to recover excess SOCl2 and benzene, yielding 4-hydroxybenzoyl chloride as a viscous solid (95% purity).

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (500 MHz, CDCl3) : δ 7.69 (m, 2H, Ar-H), 7.63–7.61 (m, 1H, Ar-H), 7.32–7.13 (m, 2H, Ar-H), 7.07–7.01 (m, 1H, Ar-H), 6.97–6.94 (m, 2H, Ar-H).

  • 13C NMR (125 MHz, CDCl3) : δ 156.5 (C=O), 151.2 (C-OH), 142.6–110.6 (Ar-C).

  • **FT-IR (

Q & A

Q. What are the established synthetic routes for N-(2-Bromophenyl)-4-hydroxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between 2-bromoaniline and 4-hydroxybenzoyl chloride under anhydrous conditions. Key steps include:

  • Amide bond formation : Conducted in a polar aprotic solvent (e.g., dichloromethane or DMF) with a base (e.g., triethylamine) to scavenge HCl .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the product.
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C initially, then room temperature) improves yields. Substituent reactivity may require protecting the hydroxyl group during synthesis .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and hydrogen bonding (e.g., hydroxyl proton downfield shift at δ 10–12 ppm) .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen-bonded dimers). Use SHELX programs (e.g., SHELXL for refinement) to analyze crystal packing .
  • UV-Vis spectroscopy : Identifies electronic transitions (e.g., π→π* and n→π* bands) in DMSO. Compare experimental λmax with DFT-calculated HOMO-LUMO gaps .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]<sup>+</sup> at m/z 292/294 for Br isotopes) .

Q. What biological activities have been reported for 4-hydroxybenzamide derivatives, and what are their proposed mechanisms?

  • Antimicrobial activity : Disrupts microbial cell wall synthesis via hydrogen bonding with peptidoglycan precursors. Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli are standard .
  • Anticancer potential : Induces apoptosis in cancer cells by modulating pro-survival pathways (e.g., Bcl-2 downregulation). Use MTT assays on HeLa or MCF-7 cell lines .
  • Anti-inflammatory effects : Inhibits COX-2 enzyme activity; validate via ELISA-based prostaglandin E2 (PGE2) suppression assays .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., twinning or disorder) affect structural analysis of this compound?

  • Twinning : Common in polar space groups (e.g., P21). Use SHELXD for data integration and SHELXL for twin refinement (HKLF 5 format) .
  • Disordered bromine : Apply restraints (ISOR, SIMU) during refinement. Validate with residual electron density maps .
  • Hydrogen bonding : Compare O–H···O distances in polymorphs to assess stability. Tools like Mercury (CCDC) visualize packing motifs .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Substituent effects : Replace the hydroxyl group with electron-withdrawing groups (e.g., nitro) to improve membrane permeability. Compare IC50 values in cytotoxicity assays .
  • Halogen positioning : Test N-(3-Bromophenyl) or N-(4-Bromophenyl) analogs to map receptor-binding pockets .
  • Hybrid derivatives : Incorporate benzoxazole or imidazo[1,2-a]pyridine moieties (see ) to target enzyme allosteric sites .

Q. What in silico strategies predict the pharmacokinetic and toxicity profiles of this compound?

  • ADMET prediction : Use SwissADME or ProTox-II to estimate logP (lipophilicity), CYP450 inhibition, and hepatotoxicity. The hydroxyl group may enhance solubility but reduce BBB penetration .
  • Molecular docking : Target proteins like EGFR or DNA gyrase (PDB IDs: 1M17, 1KZN). AutoDock Vina scores hydrogen bonds between the benzamide carbonyl and active-site residues .
  • MD simulations : GROMACS simulations (50 ns) assess binding stability. Monitor RMSD of ligand-protein complexes .

Q. How should researchers resolve contradictions in reported biological data for structurally similar benzamide derivatives?

  • Experimental variables : Compare assay conditions (e.g., cell line specificity, serum concentration). For example, 4-ethoxy analogs () may show higher MICs than 4-hydroxy derivatives due to altered solubility .
  • Metabolic stability : Use microsomal stability assays (e.g., rat liver microsomes) to explain discrepancies in in vivo vs. in vitro efficacy .
  • Orthogonal validation : Confirm antimicrobial activity with both agar diffusion and broth microdilution methods .

Q. What material science applications are plausible for this compound?

  • Organic semiconductors : The conjugated benzamide core and bromine’s heavy atom effect may enhance charge transport. Characterize via cyclic voltammetry (HOMO ~ -5.8 eV) .
  • Coordination polymers : React with transition metals (e.g., Zn(II)) to form MOFs. Analyze porosity via BET surface area measurements .
  • Photocatalysts : Test degradation of methylene blue under UV light; compare with TiO2-based systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Bromophenyl)-4-hydroxybenzamide
Reactant of Route 2
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N-(2-Bromophenyl)-4-hydroxybenzamide

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